2-([1,1'-Biphenyl]-4-yloxy)-4-methylaniline is a key intermediate in the synthesis of Tucatinib (also known as Irbinitinib, ARRY-380, or ONT-380) []. Tucatinib is an orally bioavailable tyrosine kinase inhibitor with antineoplastic activity []. It selectively targets human epidermal growth factor receptor 2 (HER2) []. Tucatinib has been approved by the USFDA for treating HER2-positive breast cancers [].
Route 1: This route involves a five-step synthesis starting from 4-chloropyridin-2-amine []. Key steps include:
Route 2: This route, developed by Array BioPharma Inc., starts with the catalytic hydrogenation of N,N-dimethylphenylformimidamide to obtain an aniline derivative []. This derivative is reacted with 2-amino-2-methyl-1-propanol (AMP) and 1,1’-(thiocarbonyl)-diimidazole (TCDI) to form a thiourea compound []. This compound is further cyclized and reacted with p-toluenesulfonyl chloride (p-TsCl) in the presence of NaOH to yield Tucatinib [].
CAS No.: 20304-47-6
CAS No.: 108347-97-3
CAS No.: 88492-29-9
CAS No.:
CAS No.: